![molecular formula C28H24O16S4 B040631 4-Sulfocalix[4]arène CAS No. 112269-92-8](/img/structure/B40631.png)
4-Sulfocalix[4]arène
Vue d'ensemble
Description
25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid is a complex organic compound characterized by its unique pentacyclic structure and multiple hydroxyl and sulfonic acid groups. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and diagnostic agents.
Mécanisme D'action
Target of Action
The primary targets of 4-Sulfocalix4arene are inorganic guest molecules . This compound, being a member of the calixarene family, is known for its ability to form stable complexes with these molecules .
Mode of Action
4-Sulfocalix4arene interacts with its targets through the formation of inclusion complexes . This interaction is facilitated by the compound’s amphiphilic nature, which is characterized by its hydrophobic aromatic rings and hydrophilic sulfonate groups .
Biochemical Pathways
The interaction between 4-Sulfocalix4arene and its targets leads to the formation of supramolecular assemblies . This process involves noncovalent interactions, including hydrogen bonding, van der Waals forces, and π-π interactions . The formation of these assemblies is driven by the outer-surface interaction of the targets .
Pharmacokinetics
The pharmacokinetic properties of 4-Sulfocalix4arene are largely influenced by its ability to form inclusion complexes. This property enhances the solubility, stability, and bioavailability of the compound, making it efficient for drug delivery .
Result of Action
The formation of inclusion complexes with 4-Sulfocalix4arene can lead to increased solubility, stability, and bioavailability of the target molecules . This can result in more efficient drug delivery . Additionally, 4-Sulfocalix4arene can be used to prepare ruthenium nanoparticles embedded materials, which are used as efficient catalysts for the reduction of toxic ‘brilliant yellow’ azo dye .
Action Environment
The action of 4-Sulfocalix4arene is influenced by environmental factors. For instance, the formation of its supramolecular assemblies is confirmed in neutral water at 25 °C . Furthermore, the compound’s ability to form stable complexes with inorganic guest molecules makes it extraordinarily alluring for applications in various areas, including molecular recognition, sensing, and supramolecular chemistry .
Méthodes De Préparation
The synthesis of 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of specific precursors under controlled conditions to form the pentacyclic core structure.
Sulfonation: The final step involves the sulfonation of the compound to introduce sulfonic acid groups at the desired positions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include:
25,26,27,28-Tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid: This compound has similar structural features but includes sulfur atoms in its framework.
Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-25,27-diol, 5,17-bis(1,1-dimethylethyl)-26,28-diethoxy-: This stereoisomer has different substituents, affecting its reactivity and applications.
These comparisons highlight the unique properties and potential applications of 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid in various scientific fields.
Propriétés
IUPAC Name |
25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16S4/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYBCAFLVNKHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940455 | |
| Record name | 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189397-70-4, 112269-92-8 | |
| Record name | 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: p-Sulfonatocalix[4]arene interacts with guest molecules primarily through noncovalent interactions like:
- Electrostatic Interactions: The negatively charged sulfonate groups on the calixarene interact favorably with positively charged species such as metal cations, ammonium ions, and protonated amines. [, , , , , , , , ]
- Hydrophobic Interactions: The hydrophobic cavity of the calixarene can encapsulate nonpolar molecules or moieties, driven by the expulsion of water molecules from the cavity. [, , , , , ]
- π-π Interactions: The aromatic rings of the calixarene can engage in π-π stacking with aromatic guest molecules. [, , , ]
- Hydrogen Bonding: Water molecules can play a crucial role in the complexation process, forming bridging hydrogen bonds between the host and guest. [, , , ]
A:
- Spectroscopic Data:
- NMR: 1H NMR spectra often show characteristic upfield shifts of guest protons upon inclusion in the calixarene cavity. [, , , , , ]
- UV-Vis: Changes in absorbance and/or emergence of new bands can indicate complex formation. [, , , , ]
- Fluorescence: Fluorescence enhancement or quenching can be observed upon host-guest complexation. [, , , ]
ANone:
- Water Solubility: The presence of sulfonate groups renders p-sulfonatocalix[4]arene highly water-soluble, enabling its use in various aqueous media, including biological systems. [, , , , , , , , ]
- pH Dependence: The ionization state of the sulfonate groups can be influenced by pH, affecting the overall charge and complexation behavior of the calixarene. [, , , , ]
- Temperature Effects: Temperature can influence the binding constants and thermodynamic parameters of host-guest complex formation. [, , , ]
- Ionic Strength: The presence of salts can affect the complexation behavior by competing with guest molecules for binding sites or by altering the solvation properties of the system. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

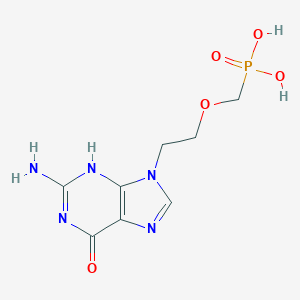
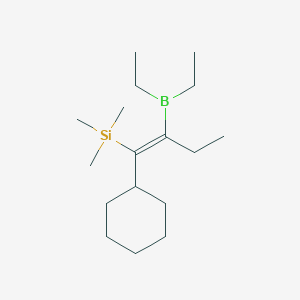
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
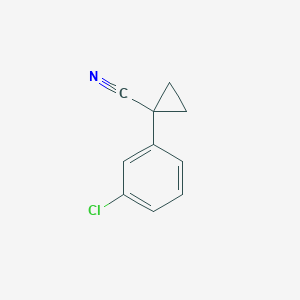
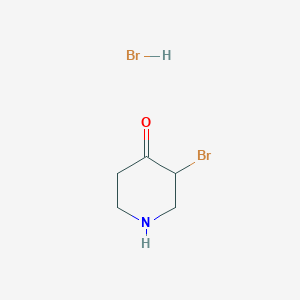

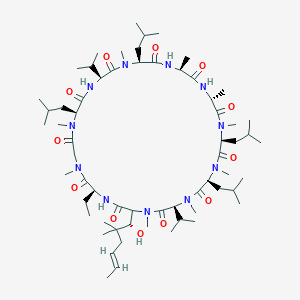
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)
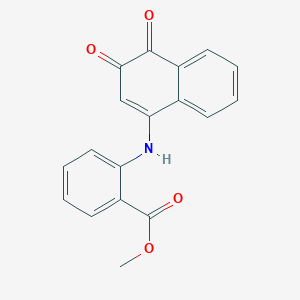

![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)
